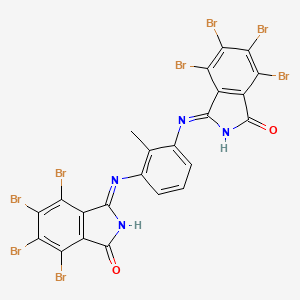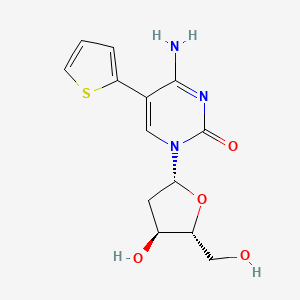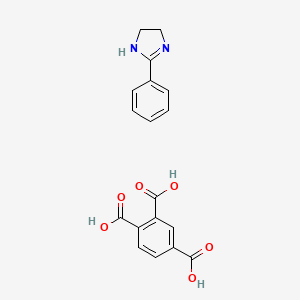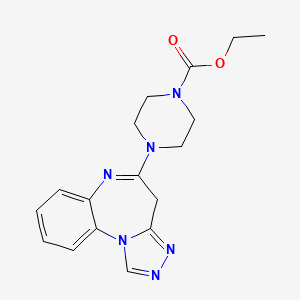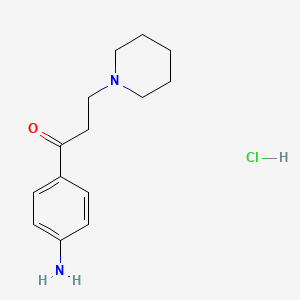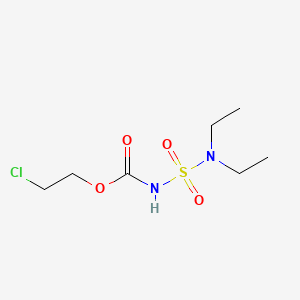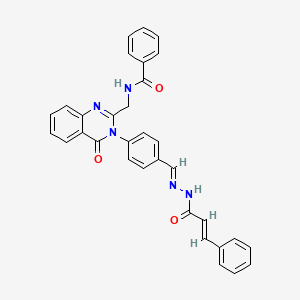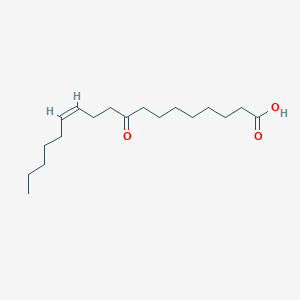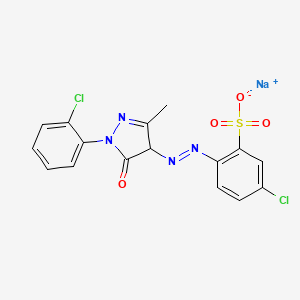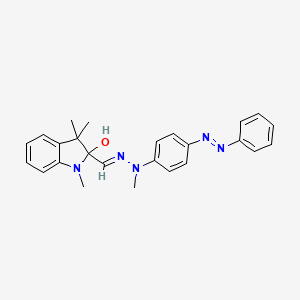
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone is a complex organic compound known for its unique structure and properties This compound is part of the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylazo group or the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and sensors due to its chromogenic properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone involves its interaction with various molecular targets and pathways. The phenylazo group can undergo reversible redox reactions, making it useful in sensing applications. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3-Trimethylindolenine: Another indoline derivative used in organic synthesis and sensor applications.
Phenylhydrazine derivatives: Compounds with similar hydrazone linkages used in various chemical and biological studies.
Uniqueness
What sets 2-Hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone apart is its combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both the hydroxy and carbaldehyde groups, along with the phenylazo linkage, makes it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
83949-95-5 |
|---|---|
Molekularformel |
C25H27N5O |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
1,3,3-trimethyl-2-[(E)-[methyl-(4-phenyldiazenylphenyl)hydrazinylidene]methyl]indol-2-ol |
InChI |
InChI=1S/C25H27N5O/c1-24(2)22-12-8-9-13-23(22)29(3)25(24,31)18-26-30(4)21-16-14-20(15-17-21)28-27-19-10-6-5-7-11-19/h5-18,31H,1-4H3/b26-18+,28-27? |
InChI-Schlüssel |
PIVIPXDVOAMQBP-RFZNJWTKSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2N(C1(/C=N/N(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)O)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1(C=NN(C)C3=CC=C(C=C3)N=NC4=CC=CC=C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


